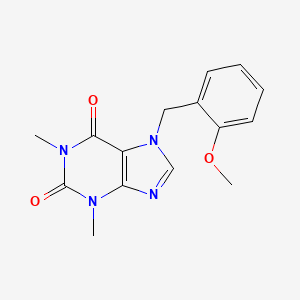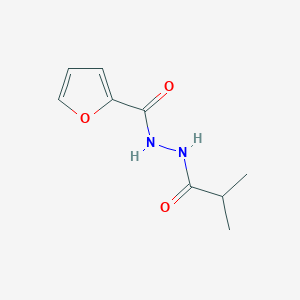![molecular formula C20H23N3O3 B5880225 N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)
N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, commonly known as BDMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMC belongs to the family of benzodioxine derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
BDMC has shown promising results in various scientific research applications. One of the most significant applications of BDMC is its anticancer activity. Studies have shown that BDMC exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. BDMC induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, BDMC has been shown to inhibit the growth and metastasis of cancer cells by targeting various signaling pathways involved in cancer progression.
Wirkmechanismus
The mechanism of action of BDMC involves its interaction with various cellular targets, including proteins and enzymes. BDMC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells. BDMC also inhibits the activity of various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
BDMC has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, BDMC exhibits antioxidant and anti-inflammatory properties. BDMC has been shown to scavenge free radicals and protect cells from oxidative stress. Additionally, BDMC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDMC in lab experiments is its potent anticancer activity. BDMC exhibits cytotoxicity against various cancer cell lines, making it a valuable tool for studying cancer biology and developing new anticancer therapies. Additionally, BDMC has been shown to have low toxicity towards normal cells, making it a potentially safe therapeutic agent. However, one of the limitations of using BDMC in lab experiments is its poor solubility in aqueous solutions. This can make it challenging to administer BDMC to cells in culture or in animal models.
Zukünftige Richtungen
There are several future directions for research on BDMC. One potential direction is to investigate its activity against other types of cancer cells, such as pancreatic and ovarian cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of BDMC and its interaction with cellular targets. Another potential direction is to develop new formulations of BDMC that improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, research is needed to investigate the potential use of BDMC in combination with other anticancer therapies, such as chemotherapy and radiation therapy, to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of BDMC involves the condensation reaction between 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and 4-(diethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure BDMC.
Eigenschaften
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-23(4-2)16-11-9-15(10-12-16)13-21-22-20(24)19-14-25-17-7-5-6-8-18(17)26-19/h5-13,19H,3-4,14H2,1-2H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJXFBYCIVYIX-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)
![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)



![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)

